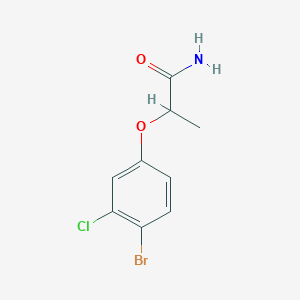![molecular formula C10H12ClNO2 B1449510 1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride CAS No. 2060000-47-5](/img/structure/B1449510.png)
1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride
Descripción general
Descripción
“1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2060000-47-5 . It has a molecular weight of 213.66 . The compound is stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The IUPAC name of the compound is 1-(pyridin-3-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride . The InChI code is 1S/C10H11NO2.ClH/c12-9(13)10(3-4-10)6-8-2-1-5-11-7-8;/h1-2,5,7H,3-4,6H2,(H,12,13);1H .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 213.66 .Aplicaciones Científicas De Investigación
Cyclopropane derivatives, such as 1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride, have garnered significant interest in scientific research due to their unique chemical structures and potential applications. This class of compounds is characterized by a cyclopropane ring, which imparts distinct chemical and physical properties. The research applications of these derivatives span various fields, including medicinal chemistry, synthetic organic chemistry, and material science.
Medicinal Chemistry and Drug Development
In medicinal chemistry, cyclopropane derivatives are explored for their biological activities and potential as therapeutic agents. The structural motif of cyclopropane is often incorporated into drug molecules to enhance their pharmacokinetic properties, such as stability and bioavailability. For instance, Saeed et al. (2017) discuss the synthesis and applications of the antiplatelet and antithrombotic drug (S)-clopidogrel, which highlights the significance of cyclopropane derivatives in drug development Saeed, Danish Shahzad, M. Faisal, F. A. Larik, H. El‐Seedi, & P. Channar (2017).
Synthetic Organic Chemistry
In synthetic organic chemistry, the reactivity and versatility of cyclopropane derivatives are exploited to construct complex molecular architectures. These compounds serve as key intermediates in the synthesis of a wide range of organic molecules, including natural products and pharmacologically active compounds. The review by Kamimura (2014) on [2+1]-type cyclopropanation reactions demonstrates the utility of cyclopropane derivatives in facilitating novel synthetic routes Kamimura (2014).
Material Science and Chemical Sensing
Cyclopropane derivatives are also investigated for their applications in material science, particularly in the development of new materials with enhanced properties. Additionally, their unique chemical structures make them suitable candidates for chemical sensing applications, where they can be used to detect or quantify the presence of specific molecules or ions. The work of Abu-Taweel et al. (2022) on the medicinal importance and chemosensing applications of pyridine derivatives, including cyclopropane derivatives, showcases their potential in analytical chemistry Abu-Taweel, M. Ibrahim, Sikandar Khan, H. M. Al-Saidi, Meshal Alshamrani, F. Alhumaydhi, & Salman S. Alharthi (2022).
Safety and Hazards
Propiedades
IUPAC Name |
1-(pyridin-3-ylmethyl)cyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-9(13)10(3-4-10)6-8-2-1-5-11-7-8;/h1-2,5,7H,3-4,6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUVKRHTNSBSPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CN=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1449427.png)
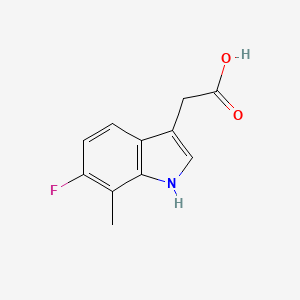
![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B1449431.png)

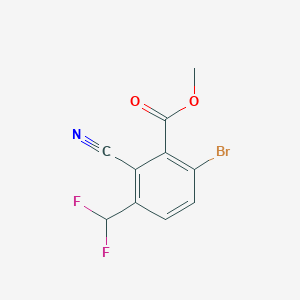
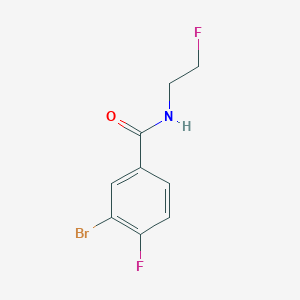
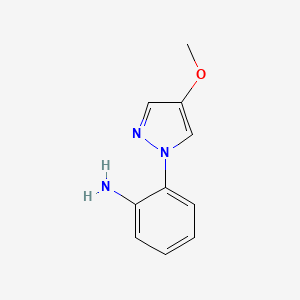

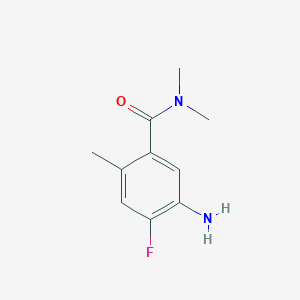
![1-[(4-Bromo-3-methylphenyl)methyl]azetidine](/img/structure/B1449442.png)
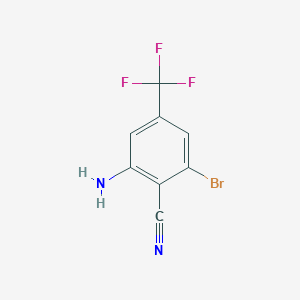
amine](/img/structure/B1449445.png)
